Einecs 245-466-8
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Overview
Description
Preparation Methods
The preparation of Antioxidant 245 involves a catalyzed transesterification reaction. Initially, Me 3-(3-tert-butyl-4-hydroxy-5-methyl-phenyl)propanoate and triethylene glycol are mixed in a reactor to create an initial mixture. Subsequently, a catalyst is added to the mixture, and the temperature is raised to trigger the transesterification reaction.
Chemical Reactions Analysis
Antioxidant 245 undergoes various chemical reactions, including oxidation and reduction. It acts as a free radical scavenger, inhibiting oxidation reactions. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. The major products formed from these reactions are stable phenolic compounds that prevent the degradation of polymers .
Scientific Research Applications
Antioxidant 245 has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Medicine: Research is ongoing to explore its potential therapeutic benefits in preventing oxidative damage in cells.
Mechanism of Action
The mechanism of action of Antioxidant 245 involves its ability to scavenge free radicals and inhibit oxidation reactions. It achieves this by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing further oxidative damage. The molecular targets include reactive oxygen species and other free radicals that can cause degradation of polymers and biological molecules .
Comparison with Similar Compounds
Antioxidant 245 is unique due to its high efficiency and eco-friendly preparation method. Similar compounds include:
Antioxidant 1010: Another hindered phenolic antioxidant used in polymers.
Antioxidant 1076: Known for its stability and effectiveness in preventing oxidative degradation.
Antioxidant 168: A phosphite antioxidant that works synergistically with phenolic antioxidants to enhance polymer stability.
Antioxidant 245 stands out due to its high catalytic efficiency, minimal energy consumption, and eco-friendly production process, making it a preferred choice in various industrial applications .
Properties
CAS No. |
23160-51-2 |
---|---|
Molecular Formula |
C27H18ClNO3 |
Molecular Weight |
439.9 g/mol |
IUPAC Name |
3'-(benzylamino)-6'-chlorospiro[1-benzofuran-3,9'-xanthene]-2-one |
InChI |
InChI=1S/C27H18ClNO3/c28-18-10-12-21-24(14-18)31-25-15-19(29-16-17-6-2-1-3-7-17)11-13-22(25)27(21)20-8-4-5-9-23(20)32-26(27)30/h1-15,29H,16H2 |
InChI Key |
OKNBYLKGMMUSPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)Cl)C6=CC=CC=C6OC4=O |
Origin of Product |
United States |
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